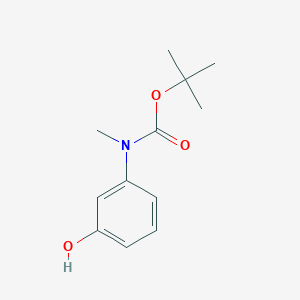
N,N-diethyl-4-((4-methoxy-2-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-4-((4-methoxy-2-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compound Synthesis and Heterocyclic Systems
Research has demonstrated the synthesis of novel heterocyclic systems through reactions involving compounds structurally related to N,N-diethyl-4-((4-methoxy-2-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide. For instance, studies show the generation of new heterocyclic systems with potential application in various fields of chemistry and pharmacology (Deady & Devine, 2006).
Antibacterial and Antifungal Agents
Compounds with structural similarities to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies contribute to the development of new antimicrobial agents with potential for treating various infections (Egawa et al., 1984).
Fluorescent Labeling Reagents
Certain derivatives have been explored as fluorescent labeling reagents, demonstrating significant potential in bioanalytical applications. The ability of these compounds to react smoothly under mild conditions with target molecules like carnitine, affording highly sensitive labeled products, underscores their utility in sensitive detection methods in biological research (Nakaya et al., 1999).
Corrosion Inhibitors
Investigations into the corrosion inhibition properties of naphthyridine derivatives on various metals in acidic environments reveal their potential industrial applications, particularly in metal preservation and protection. Such studies provide insights into the development of more effective corrosion inhibitors for industrial use (Gupta et al., 2017).
Electrogenerated Chemiluminescence Derivatization
Research has also explored the use of naphthyridine derivatives as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography. This application demonstrates the versatility of these compounds in enhancing detection sensitivity in analytical chemistry (Morita & Konishi, 2002).
properties
IUPAC Name |
N,N-diethyl-4-(4-methoxy-2-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-6-26(7-2)22(27)18-13-23-21-17(10-8-15(4)24-21)20(18)25-19-11-9-16(28-5)12-14(19)3/h8-13H,6-7H2,1-5H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBJGFIECRAKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)OC)C)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2468645.png)

![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol](/img/structure/B2468648.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2468650.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2468653.png)
![2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2468654.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B2468655.png)
![1-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2468656.png)


![2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2468661.png)
![3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2468662.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2468667.png)